Scientific interest in 5-(4-chlorophenyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole stems from its potential biological activities. Specifically, research has explored its potential as a positive allosteric modulator of the metabotropic glutamate receptor 4 (mGlu4). Positive allosteric modulators enhance the activity of a receptor without directly activating it. This mechanism makes them attractive targets for drug development due to their potential for fewer side effects.
5-(4-chlorophenyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole acts as a positive allosteric modulator of the metabotropic glutamate receptor 4 (mGlu4). While the precise mechanism of its interaction with mGlu4 is not fully elucidated in the provided papers, this type of modulator typically binds to a site distinct from the glutamate binding site on the receptor. This binding enhances the receptor's response to glutamate, the endogenous ligand.
The primary scientific application of 5-(4-chlorophenyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole identified in the provided research is as a potential therapeutic agent for anxiety and psychosis.
Studies demonstrated its anxiolytic-like effects in a stress-induced hyperthermia (SIH) test in mice. Furthermore, it displayed antipsychotic-like properties in a DOI-induced head-twitch test, a model for psychosis.
CAS No.: 33981-72-5
CAS No.: 15385-58-7
CAS No.: 19641-92-0
CAS No.: 128-68-7
CAS No.: 81201-92-5
CAS No.: 864852-88-0